1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester
Description
1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester is a piperazine derivative characterized by a hydroxyethyl substituent at the N-4 position, an acetyl group at N-1, and a methyl ester at the C-2 carboxylic acid moiety. This structure combines hydrophilic (hydroxyethyl) and lipophilic (acetyl, methyl ester) functional groups, making it a versatile intermediate in medicinal chemistry and enzymology.
Properties
IUPAC Name |
methyl 1-acetyl-4-(2-hydroxyethyl)piperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-8(14)12-4-3-11(5-6-13)7-9(12)10(15)16-2/h9,13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLELQDSFPZOADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1C(=O)OC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation-Acylation-Esterification
This three-step protocol begins with piperazine-2-carboxylic acid as the core scaffold.
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Hydroxyethyl Introduction :
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Acetylation :
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The intermediate 4-(2-hydroxyethyl)piperazine-2-carboxylic acid is treated with acetic anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.
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Side Reaction Mitigation : Excess acetic anhydride (1.5 eq) ensures complete N-acetylation while minimizing O-acetylation of the hydroxyethyl group.
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Methyl Esterification :
Ring-Closure Strategy from Diethanolamine Derivatives
Adapted from CN103224476A, this method constructs the piperazine ring de novo:
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Halogenation :
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Cyclization with Glycine Methyl Ester :
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Simultaneous Acetylation-Hydroxyethylation :
Protecting Group-Mediated Synthesis
This approach, detailed in PMC3269097, uses Boc and Cbz protections to enhance selectivity:
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Boc Protection :
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Hydroxyethylation and Esterification :
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Overall Yield | Scalability | Key Advantage |
|---|---|---|---|
| Sequential Alkylation | 65–78% | Industrial | Minimal side reactions |
| Ring-Closure | 70–88% | Pilot-scale | Atom-economic |
| Protecting Group Strategy | 60–72% | Laboratory | High regioselectivity |
Solvent and Catalyst Systems
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Alkylation : DMF outperforms acetonitrile due to superior solubility of piperazine intermediates.
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Esterification : TMSD in methanol provides milder conditions vs. SOCl₂, reducing racemization risks.
Industrial-Scale Optimization Challenges
Side Reaction Suppression
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes nucleophilic acyl substitution reactions. In alkaline aqueous solutions, saponification produces the corresponding carboxylic acid (Fig. 1A). Acidic conditions favor transesterification with alcohols like ethanol or propanol, yielding ethyl or propyl esters .
Key Conditions :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Alkaline hydrolysis | 1M NaOH, 80°C, 4h | Carboxylic acid | ~75% |
| Acid-catalyzed transesterification | H₂SO₄, ethanol, reflux | Ethyl ester | ~68% |
Mechanistically, protonation of the ester carbonyl enhances electrophilicity, enabling nucleophilic attack by water or alcohol (Fig. 1B) . The tetrahedral intermediate collapses to release methanol as a leaving group.
Acetyl Group Modifications
The acetyl moiety participates in both substitution and elimination reactions:
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Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the acetyl group with an amide bond, forming 4-(2-hydroxyethyl)-piperazine-2-carboxylic acid methyl ester derivatives.
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Reduction : Treatment with LiAlH₄ reduces the acetyl group to a hydroxymethyl group .
Comparative Reactivity :
| Reagent | Product | Selectivity |
|---|---|---|
| Methylamine | Amide derivative | High (≥85%) |
| LiAlH₄ | Hydroxymethyl | Moderate (60-70%) |
These reactions are influenced by steric hindrance from the piperazine ring and electron-withdrawing effects of the ester group .
Hydroxyethyl Group Oxidation
The secondary alcohol in the hydroxyethyl substituent oxidizes to a ketone under mild conditions (e.g., pyridinium chlorochromate) or to a carboxylic acid with stronger oxidants like KMnO₄ .
Oxidation Pathways :
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PCC in CH₂Cl₂ : Yields 1-acetyl-4-(2-oxoethyl)-piperazine-2-carboxylic acid methyl ester (ketone, 78% yield).
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KMnO₄ in H₂O : Forms 1-acetyl-4-(carboxyethyl)-piperazine-2-carboxylic acid methyl ester (acid, 65% yield) .
Piperazine Ring Functionalization
The piperazine nitrogen atoms participate in:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
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Acylation : Acetic anhydride introduces additional acetyl groups at the unsubstituted nitrogen .
Synthetic Example :
A patent describes the reaction of 4-hydroxy phenyl piperazine dihydrobromide with acetic anhydride in ethanol/water to produce acetylated derivatives (yield >80%) . While this targets a structural analog, the methodology applies to the subject compound.
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Mechanistic Insights
Scientific Research Applications
Pharmacological Activities
1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester has been investigated for various pharmacological properties:
- Antimicrobial Activity : Research indicates that derivatives of piperazine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with bacterial cell membranes, leading to increased efficacy against infections .
- Neuroprotective Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier makes these compounds particularly interesting for neurological research .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases. This effect is likely due to its ability to inhibit pro-inflammatory cytokines .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effectiveness of various piperazine derivatives, including 1-acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | E. coli (µg/mL) | B. subtilis (µg/mL) | S. aureus (µg/mL) |
|---|---|---|---|
| 1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester | 16.3 | 8.5 | 12.0 |
The results indicated that this compound possesses significant antimicrobial properties, particularly against E. coli and S. aureus, making it a candidate for further development as an antibiotic agent .
Case Study 2: Neuroprotective Potential
In a neuropharmacology study, the effects of piperazine derivatives on neuronal cell survival were assessed using cell cultures exposed to oxidative stress. The results demonstrated that treatment with 1-acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester significantly reduced cell death compared to control groups, suggesting its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy-ethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The acetyl group may also play a role in the compound’s pharmacokinetics, affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Differences
The table below compares key structural and functional attributes of the target compound with analogs:
Biological Activity
1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester (CAS No. 1353945-42-2) is a piperazine derivative characterized by its unique molecular structure, which includes an acetyl group, a hydroxyethyl group, and a carboxylic acid methyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C₁₀H₁₈N₂O₄
- Molecular Weight : Approximately 230.26 g/mol
Biological Activities
Research indicates that 1-Acetyl-4-(2-hydroxy-ethyl)-piperazine-2-carboxylic acid methyl ester exhibits several pharmacological properties, particularly related to neurotransmitter systems. Its structural similarity to other piperazine derivatives suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and pain perception.
Key Biological Activities:
Comparative Analysis with Related Compounds
The following table summarizes the structural differences and potential biological implications of related compounds:
| Compound Name | Structure | Key Differences | Potential Biological Activity |
|---|---|---|---|
| 1-Acetyl-4-(2-amino-ethyl)-piperazine-2-carboxylic acid methyl ester | Structure | Contains an amino group instead of hydroxyethyl | Potentially different biological activity due to amino substitution |
| Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | Structure | Has a tert-butyl group instead of an acetyl group | May exhibit different solubility and stability properties |
| 4-(benzyl)-piperazine-1-carboxylic acid phenylamide | Structure | Contains a benzyl substitution instead of hydroxyethyl | Different receptor binding profiles and therapeutic applications |
Neuropharmacological Studies
Research has suggested that modifications to the piperazine structure can significantly alter pharmacological profiles. For instance, studies have indicated that derivatives with different substituents on the piperazine ring show varied efficacy in receptor binding and biological activity.
- Study on Anxiety Pathways : A study explored the effects of similar piperazine derivatives on anxiety-related behaviors in animal models, demonstrating significant reductions in anxiety levels when administered at specific dosages.
- Pain Perception Modulation : Another research effort focused on the analgesic properties of piperazine derivatives, showing that certain modifications can enhance pain relief effects through interaction with opioid receptors.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-Acetyl-4-(2-hydroxyethyl)-piperazine-2-carboxylic acid methyl ester?
- Methodology : The synthesis typically involves functionalization of the piperazine ring. A common approach includes:
Piperazine core preparation : Start with piperazine-2-carboxylic acid derivatives (e.g., methyl esters) as precursors.
Selective acetylation : Use acetylating agents (e.g., acetic anhydride) under controlled conditions to introduce the acetyl group at the N-1 position.
Hydroxyethyl substitution : React the intermediate with ethylene oxide or 2-chloroethanol to introduce the 2-hydroxyethyl group at the N-4 position.
- Key Considerations : Monitor regioselectivity during substitution steps using NMR or LC-MS to confirm structural integrity .
Q. How can spectroscopic methods characterize this compound’s purity and structure?
- Methodology :
NMR Spectroscopy : Use - and -NMR to confirm the acetyl group (δ ~2.1 ppm for CH), hydroxyethyl protons (δ ~3.5–4.0 ppm), and ester carbonyl (δ ~170 ppm).
Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H] for CHNO: 282.13).
HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% recommended for research use) .
Q. What stability considerations are critical for storing this compound?
- Guidelines :
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group.
- Stability Tests : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products (e.g., free carboxylic acid) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved using enzymatic methods?
- Methodology :
- Enzyme Selection : Candida antarctica lipase A (CAL-A) catalyzes N-acylation with high enantioselectivity (E > 200) using trifluoroethyl butanoate in tert-butyl methyl ether (TBME) .
- Reaction Optimization :
Substrate Design : Ensure the asymmetric center adjacent to the secondary amine has an electron-rich group (e.g., ester or aromatic ring) to enhance enantioselectivity.
Solvent Screening : TBME or acetonitrile improves reaction rates and product yield.
- Analysis : Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess (ee > 98%) .
Q. What strategies optimize dynamic kinetic resolution (DKR) for this compound?
- Methodology :
- Racemization Catalyst : Combine CAL-A with an aldehyde-based racemization agent (e.g., benzaldehyde) in acetonitrile to enable in situ interconversion of enantiomers.
- Kinetic Control : Maintain reaction temperatures at 25–30°C for 48 hours to achieve up to 75% yield of the S-configuration product.
- Monitoring : Use -NMR or polarimetry to track racemization efficiency .
Q. How to resolve contradictions in stereochemical assignments using analytical data?
- Methodology :
X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by crystallizing the compound with a chiral derivatizing agent (e.g., (S)-NIFE) .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
Cross-Validation : Correlate HPLC retention times with circular dichroism (CD) spectra to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
